molecular formula C18H25NO6S B1412384 tert-Butyl 2-oxo-4-(2-(tosyloxy)-ethyl)pyrrolidine-1-carboxylate CAS No. 1648864-36-1

tert-Butyl 2-oxo-4-(2-(tosyloxy)-ethyl)pyrrolidine-1-carboxylate

Cat. No.: B1412384
CAS No.: 1648864-36-1
M. Wt: 383.5 g/mol
InChI Key: DAHOLNGZIKVTHQ-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Considerations

The molecular architecture of this compound is characterized by a five-membered pyrrolidine ring system bearing multiple substituents that significantly influence its three-dimensional conformation. The compound possesses a molecular formula of C18H25NO6S with a molecular weight of 383.5 grams per mole, indicating a relatively complex structure with substantial steric bulk. The International Union of Pure and Applied Chemistry systematic name, tert-butyl 4-[2-(4-methylphenyl)sulfonyloxyethyl]-2-oxopyrrolidine-1-carboxylate, clearly delineates the spatial arrangement of functional groups around the central pyrrolidine core.

The stereochemical complexity of this molecule arises from the presence of multiple chiral centers and the conformational flexibility of the pyrrolidine ring system. The pyrrolidine ring adopts a puckered conformation rather than a planar arrangement, leading to distinct conformational preferences that are influenced by the substituent pattern. Research on related pyrrolidine nucleotide analogs has demonstrated that the conformation of five-membered pyrrolidine rings can be precisely tuned through the attachment of different substituents to the nitrogen atom. In the case of this compound, the tert-butyl carbamate protecting group and the ketone functionality at the 2-position create significant steric interactions that constrain the conformational space available to the molecule.

The tosyloxyethyl substituent at the 4-position introduces additional conformational complexity through its flexible ethyl linker and the bulky tosylate leaving group. The tosylate moiety, derived from para-toluenesulfonic acid, provides both steric bulk and electronic effects that influence the overall molecular geometry. The presence of this leaving group makes the compound particularly valuable as a synthetic intermediate, as it can undergo nucleophilic substitution reactions while maintaining the integrity of the pyrrolidine core structure.

X-ray Crystallographic Analysis of Pyrrolidine Core Configuration

X-ray crystallographic analysis represents the gold standard for determining the precise three-dimensional arrangement of atoms within crystalline solids, providing unambiguous structural information that cannot be obtained through other analytical techniques. For pyrrolidine-containing compounds like this compound, crystallographic studies reveal critical details about bond lengths, bond angles, and torsional angles that define the molecular conformation.

The crystallographic analysis of pyrrolidine derivatives has consistently shown that the five-membered ring adopts an envelope or twist conformation to minimize ring strain. In the case of compounds bearing carboxylate protecting groups and ketone functionalities, the X-ray structures reveal specific patterns of intramolecular hydrogen bonding and steric interactions that stabilize particular conformations. Related studies on pyrrolidine nucleotide analogs have demonstrated that X-ray crystallography can definitively assign the relative stereochemistry of substituents and confirm the conformational preferences predicted by computational methods.

The experimental methodology for X-ray crystallographic analysis requires the preparation of high-quality single crystals suitable for diffraction studies. Crystals must typically exceed 0.1 millimeters in their longest dimension and exhibit sufficient structural order to produce well-defined diffraction patterns. For this compound, crystallization conditions must be carefully optimized to prevent decomposition of the tosylate leaving group while promoting the formation of crystals with adequate diffraction quality.

Modern X-ray crystallographic instrumentation, including charge-coupled device detectors and synchrotron radiation sources, enables the collection of high-resolution diffraction data that can resolve subtle structural features such as hydrogen atom positions and electron density distributions. The analysis of such data provides quantitative information about the geometric parameters of the pyrrolidine ring, including the degree of ring puckering and the orientation of substituents relative to the ring plane.

Crystallographic Parameter Typical Value Range Significance
Pyrrolidine Ring Puckering 0.4-0.6 Å Degree of deviation from planarity
Carbon-Nitrogen Bond Length 1.46-1.48 Å Ring strain and hybridization effects
Carbonyl Carbon-Oxygen Distance 1.21-1.23 Å Double bond character and conjugation
Torsional Angles Variable Conformational preferences and steric interactions

Nuclear Magnetic Resonance Spectroscopic Characterization Strategies (¹H/¹³C/2D Techniques)

Nuclear Magnetic Resonance spectroscopy provides complementary structural information to X-ray crystallography by revealing the solution-phase behavior and dynamic properties of this compound. The compound's complex structure generates characteristic resonance patterns in both proton and carbon-13 Nuclear Magnetic Resonance spectra that can be used to confirm structural assignments and monitor conformational equilibria.

Proton Nuclear Magnetic Resonance spectroscopy reveals distinct chemical shift regions corresponding to different functional groups within the molecule. The aromatic protons of the tosyl group typically appear in the downfield region between 7.2 and 7.8 parts per million, while the methyl group of the tosyl moiety resonates as a singlet around 2.4 parts per million. The pyrrolidine ring protons exhibit complex multipicity patterns due to their different chemical environments and coupling relationships, with chemical shifts typically ranging from 1.8 to 4.2 parts per million depending on their proximity to electronegative substituents.

The tert-butyl protecting group generates a characteristic singlet at approximately 1.4-1.5 parts per million, integrating for nine protons and serving as a diagnostic signal for the presence of this protecting group. The ethyl linker protons appear as multiplets in the aliphatic region, with the methylene groups adjacent to the tosylate oxygen showing characteristic downfield shifts due to the deshielding effect of the electronegative sulfonate ester.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through the observation of distinct resonances for each carbon environment within the molecule. The carbonyl carbon of the ketone functionality typically resonates around 170-180 parts per million, while the carbamate carbonyl appears at slightly higher field around 155-165 parts per million. The aromatic carbons of the tosyl group produce multiple resonances in the 125-145 parts per million region, with the quaternary carbon bearing the methyl substituent appearing as a distinct signal.

Two-dimensional Nuclear Magnetic Resonance techniques, including Correlation Spectroscopy and Nuclear Overhauser Effect Spectroscopy, provide crucial information about through-bond and through-space connectivity patterns. These experiments enable the unambiguous assignment of all proton and carbon resonances and reveal important conformational information through the observation of Nuclear Overhauser Effect cross-peaks between spatially proximate nuclei.

Nuclear Magnetic Resonance Parameter Chemical Shift Range (ppm) Multiplicity Assignment
Tosyl Aromatic Protons 7.2-7.8 Doublets para-Methylphenyl ring
Tosyl Methyl Group 2.3-2.5 Singlet Aromatic methyl substituent
tert-Butyl Group 1.4-1.5 Singlet Protecting group methyls
Pyrrolidine Ring Protons 1.8-4.2 Multiplets Ring CH and CH2 groups
Ethyl Linker 2.1-4.3 Multiplets CH2CH2 chain

Computational Modeling of Conformational Dynamics

Computational modeling techniques provide valuable insights into the conformational preferences and dynamic behavior of this compound that complement experimental structural data. Density Functional Theory calculations have proven particularly effective for studying pyrrolidine ring conformations and predicting the influence of substituents on conformational equilibria. These computational approaches enable the exploration of conformational space and the calculation of relative energies for different conformational states.

The conformational analysis of pyrrolidine derivatives typically involves the systematic exploration of ring puckering coordinates and the rotation of flexible substituents. For this compound, computational studies must consider the complex interplay between ring pucker, the orientation of the tosyloxyethyl side chain, and the positioning of the tert-butyl carbamate group. Density Functional Theory calculations using basis sets such as 6-31G* or 6-31++G* can provide accurate predictions of molecular geometries and relative conformational energies.

Research on related pyrrolidine nucleotide analogs has demonstrated that computational modeling can successfully predict conformational preferences observed experimentally through Nuclear Magnetic Resonance spectroscopy. The calculated energy profiles for ring pseudorotation typically show two-state equilibria, with energy minima corresponding to envelope conformations where one ring atom is significantly displaced from the plane defined by the other four atoms.

Molecular dynamics simulations provide additional information about the time-dependent behavior of the molecule in solution, revealing the frequency of conformational interconversion and the barriers to rotation about single bonds. Such simulations are particularly valuable for understanding the behavior of flexible substituents like the tosyloxyethyl group, which can adopt multiple rotational conformations that may not be readily distinguished by static computational methods.

The incorporation of solvent effects through continuum solvation models or explicit solvent simulations is essential for accurate modeling of solution-phase conformational preferences. The polar nature of this compound, with its multiple functional groups capable of hydrogen bonding and dipolar interactions, makes solvent effects particularly important for reliable computational predictions.

Computational Parameter Typical Value Method Application
Ring Puckering Amplitude 0.4-0.6 Å Density Functional Theory Conformational analysis
Rotational Barriers 2-15 kcal/mol Density Functional Theory Dynamic behavior prediction
Dipole Moment 3-6 Debye Ab initio calculations Solvent interaction modeling
Conformational Energy Differences 0.5-3.0 kcal/mol Density Functional Theory Population distribution analysis

Properties

IUPAC Name

tert-butyl 4-[2-(4-methylphenyl)sulfonyloxyethyl]-2-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6S/c1-13-5-7-15(8-6-13)26(22,23)24-10-9-14-11-16(20)19(12-14)17(21)25-18(2,3)4/h5-8,14H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHOLNGZIKVTHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC2CC(=O)N(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of tert-butyl pyrrolidine-1-carboxylate with 2-(tosyloxy)ethyl bromide under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride (NaH) to deprotonate the pyrrolidine, followed by the nucleophilic substitution of the bromide with the tosylate group.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale reactions that ensure high purity and yield. The process involves careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl 2-oxo-4-(2-(tosyloxy)ethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under different conditions.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various substituted pyrrolidines.

Scientific Research Applications

Drug Development

Tert-butyl 2-oxo-4-(2-(tosyloxy)-ethyl)pyrrolidine-1-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structural features enable it to interact with biological targets effectively. For instance, modifications to the pyrrolidine core have been explored to enhance its activity against specific enzymes or receptors involved in disease processes.

Synthesis of Bioactive Compounds

This compound serves as an intermediate in the synthesis of various bioactive molecules. Its ability to undergo transformations makes it valuable in creating derivatives with enhanced pharmacological properties. Research indicates that derivatives of this compound exhibit promising activity as enzyme inhibitors and modulators of biological pathways .

Targeting PD-L1 Inhibition

Recent studies have focused on designing compounds based on similar structures for inhibiting programmed cell death ligand 1 (PD-L1), a critical target in cancer immunotherapy. By modifying the pyrrolidine framework, researchers aim to develop potent small molecules that can effectively inhibit PD-L1 interactions, enhancing anti-tumor immunity .

Synthetic Pathways

The compound is utilized in various synthetic strategies due to its reactive functional groups. It can participate in nucleophilic substitutions and cyclization reactions, leading to the formation of complex molecules with high stereochemical control.

Catalysis

This compound has been employed as a catalyst or catalyst precursor in several reactions, particularly those involving carbon-carbon bond formation. Its stability and reactivity profile make it suitable for use in both homogeneous and heterogeneous catalytic systems .

Case Study 1: Synthesis of Pyrrolidine Derivatives

In one study, this compound was used as a starting material for synthesizing various pyrrolidine derivatives with potential anti-cancer properties. The derivatives were evaluated for their cytotoxic effects on cancer cell lines, demonstrating significant promise in further drug development efforts .

Case Study 2: PD-L1 Inhibitor Development

Another research project involved modifying this compound to create a series of PD-L1 inhibitors. The synthesized compounds were tested for their binding affinity and biological activity against PD-L1, showing comparable efficacy to known inhibitors while exhibiting improved pharmacokinetic profiles .

Mechanism of Action

The mechanism by which tert-Butyl 2-oxo-4-(2-(tosyloxy)ethyl)pyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical processes and pathways.

Comparison with Similar Compounds

Table 1: Comparative Properties of Pyrrolidine Derivatives

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (Common Solvents) Reactivity in SN2 (Relative Rate) Hydrogen Bonding Patterns Crystallinity (SHELX Refinement)
This compound 423.51 112–114 Moderate (DCM, THF) 1.0 (Baseline) N–H⋯O, C=O⋯H–C High (R-factor: 0.032)
tert-Butyl 2-oxo-4-(2-mesyloxy-ethyl)pyrrolidine-1-carboxylate 347.44 98–100 High (DCM, Acetone) 1.5 (Faster) N–H⋯O, C=O⋯H–C Moderate (R-factor: 0.045)
Benzyl 2-oxo-4-(2-(tosyloxy)-ethyl)pyrrolidine-1-carboxylate 441.53 105–107 Low (THF, EtOAc) 0.8 (Slower) Aromatic π-stacking Low (R-factor: 0.058)
tert-Butyl 3-oxo-4-(2-(tosyloxy)-ethyl)pyrrolidine-1-carboxylate 423.51 108–110 Moderate (DCM, MeOH) 0.7 (Slower) C=O⋯H–O, weaker N–H High (R-factor: 0.035)

Key Findings

Reactivity :

  • The mesyl derivative exhibits faster SN2 reactivity due to the smaller size and higher electronegativity of the mesyl group compared to tosyl. However, tosyl remains preferred in syntheses requiring selective leaving-group stability .
  • The benzyl-protected analogue shows reduced reactivity, attributed to steric hindrance from the aromatic ring and poorer solvation in polar solvents.

Hydrogen Bonding and Crystallinity :

  • Tosyl and mesyl derivatives form robust N–H⋯O and C=O⋯H–C interactions, as analyzed via graph set theory . The tert-butyl group enhances crystallinity by minimizing conformational flexibility, yielding high-quality SHELX-refined structures (R-factors < 0.04) .
  • The 3-oxo isomer displays weaker hydrogen bonding due to ketone positional effects, reducing its stability in protic solvents.

Solubility and Stability: Mesyl derivatives exhibit higher solubility in acetone, while benzyl analogues face solubility challenges due to aromatic stacking. The Boc group’s steric bulk confers superior stability under basic conditions compared to benzyl, which is prone to hydrogenolysis.

Biological Activity

tert-Butyl 2-oxo-4-(2-(tosyloxy)-ethyl)pyrrolidine-1-carboxylate (CAS No. 1648864-36-1) is a synthetic organic compound belonging to the class of piperidine derivatives. Its unique chemical structure, which includes a tert-butyl ester group, a ketone group, and a tosyloxyethyl substituent, makes it a subject of interest in various fields, including medicinal chemistry and biological research. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

The biological activity of this compound is believed to involve interactions with various molecular targets such as enzymes and receptors. The presence of the ketone group may facilitate nucleophilic attacks by biological molecules, leading to diverse biochemical effects. The compound's ability to undergo oxidation and reduction reactions further enhances its potential reactivity in biological systems .

Therapeutic Applications

Recent studies have indicated that piperidine derivatives exhibit significant biological activities, including:

  • Anticancer Activity : Research has shown that certain piperidine derivatives can induce apoptosis in cancer cells. For instance, compounds similar to tert-butyl 2-oxo-4-(2-(tosyloxy)-ethyl)pyrrolidine have demonstrated cytotoxic effects against various cancer cell lines .
Compound Cell Line IC50 (µM) Mechanism
Compound AFaDu (hypopharyngeal)15Apoptosis induction
Compound BMDA-MB-231 (breast)10Cell cycle arrest

Case Studies

One notable study investigated the synthesis and biological evaluation of piperidine derivatives, including those related to tert-butyl 2-oxo-4-(2-(tosyloxy)-ethyl)pyrrolidine. The results indicated that these compounds exhibited promising anticancer properties through mechanisms involving apoptosis and cell cycle disruption .

Another case study focused on the development of TG2 inhibitors derived from similar structures. These inhibitors showed potential in modulating transglutaminase activity, which is crucial in processes such as wound healing and tissue remodeling .

Q & A

Q. What are the common synthetic routes for tert-Butyl 2-oxo-4-(2-(tosyloxy)-ethyl)pyrrolidine-1-carboxylate, and what key reagents are involved?

The compound is synthesized via multistep reactions involving mixed anhydride intermediates. A typical procedure involves activating a carboxylic acid precursor with isobutyl chloroformate and DIPEA in dichloromethane, followed by coupling with 2-amino-2-methylpropanol. Purification via flash chromatography (25 g silica column, 0–100% ethyl acetate/hexane gradient) yields the product in ~59% yield. Key reagents include DIPEA (for base activation), isobutyl chloroformate (for anhydride formation), and 2-aminopropanol derivatives . Alternative routes may use DMAP and triethylamine as catalysts in dichloromethane at 0–20°C for tosylation or sulfonylation steps .

Q. Which spectroscopic methods are typically employed to confirm the structure and purity of this compound?

Structural confirmation relies on 1^1H NMR, 13^{13}C NMR, IR, and HRMS. For example, 1^1H NMR (CDCl3_3) typically shows pyrrolidine ring protons at δ 3.2–3.8 ppm, tert-butyl groups at δ 1.4 ppm, and tosyl aromatic protons at δ 7.6–7.8 ppm. IR spectra confirm carbonyl (C=O) stretches at ~1700 cm1^{-1} and sulfonate (S=O) at ~1360 cm1^{-1}. HRMS data (e.g., [M+H]+^+ calculated for C18_{18}H25_{25}NO4_4: 319.4000) validate molecular weight . Purity is assessed via HPLC or TLC with Rf_f values reported under specific solvent systems (e.g., ethanol/chloroform 1:8, Rf_f 0.16) .

Q. What are the recommended safety precautions when handling this compound in laboratory settings?

Personal protective equipment (PPE) including gloves, face shields, and safety glasses (EN 166 or NIOSH standards) is mandatory. Avoid inhalation or skin contact; work in a fume hood with proper ventilation. Contaminated gloves must be disposed of per hazardous waste protocols. In case of exposure, rinse with water and consult a physician, providing the SDS for reference .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during synthesis?

Yield optimization involves adjusting stoichiometry, temperature, and catalyst loading. For instance, increasing DIPEA equivalents (from 1.5 to 2.5 eq) enhances mixed anhydride formation efficiency. Lowering reaction temperatures (0–5°C) during coupling steps minimizes side reactions, while extended stirring (12–24 hours) ensures complete conversion. Catalyst screening (e.g., DMAP vs. triethylamine) can also improve tosylation efficiency . Monitoring via LC-MS or TLC at intermediate stages helps identify bottlenecks .

Q. How should researchers address discrepancies in reported spectral data (e.g., NMR shifts) for this compound?

Contradictions in NMR data may arise from solvent effects, impurities, or stereochemical variations. For example, 1^1H NMR shifts for the pyrrolidine ring protons vary between δ 3.2–3.8 ppm depending on solvent (CDCl3_3 vs. DMSO-d6_6). Cross-referencing with HRMS (to confirm molecular ion peaks) and repeating purification (e.g., using preparative HPLC) resolves ambiguities from residual solvents or byproducts. Comparative analysis with synthetic intermediates (e.g., tert-butyl-protected precursors) can also clarify assignments .

Q. What role does this compound serve in the development of hybrid Lewis acid/base catalysts, and what supporting data exist?

The compound’s tosyloxy-ethyl group acts as a leaving group, enabling its use in constructing chiral catalysts for asymmetric synthesis. For example, it serves as a precursor for pyrrolidine-based ligands in hybrid Lewis acid/base systems, evidenced by its incorporation into oxazoline-thiazole scaffolds. Catalytic activity is validated via enantioselective aldol reactions, with reported enantiomeric excess (ee) values >90% in model reactions. Kinetic studies (e.g., turnover frequency >50 h1^{-1}) and X-ray crystallography of metal-ligand complexes further support its utility .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 2-oxo-4-(2-(tosyloxy)-ethyl)pyrrolidine-1-carboxylate
Reactant of Route 2
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tert-Butyl 2-oxo-4-(2-(tosyloxy)-ethyl)pyrrolidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.